2,2-Dimethylchroman-6-ylboronic acid
Overview
Description
2,2-Dimethylchroman-6-ylboronic acid is an organoboron compound with the molecular formula C11H15BO3. It is a derivative of chroman, a bicyclic organic compound, and contains a boronic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylchroman-6-ylboronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst to facilitate the reaction. The reaction is usually carried out under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to handle large-scale synthesis. These methods ensure high yields and purity of the product while maintaining cost-effectiveness. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylchroman-6-ylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Substitution: The boronic acid can participate in nucleophilic substitution reactions, where the boron atom is replaced by another nucleophile.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Like potassium carbonate or sodium hydroxide for various reactions.
Major Products:
Biaryl Compounds: From Suzuki-Miyaura coupling.
Alcohols and Phenols: From oxidation reactions.
Scientific Research Applications
2,2-Dimethylchroman-6-ylboronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Dimethylchroman-6-ylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired product . The boronic acid group can also interact with various molecular targets, such as enzymes, through reversible covalent bonding, making it useful in medicinal chemistry .
Comparison with Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in similar cross-coupling reactions.
2,2-Dimethylchroman-4-ylboronic Acid: A structural isomer with different reactivity and applications.
Uniqueness: 2,2-Dimethylchroman-6-ylboronic acid is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its bicyclic chroman framework and the position of the boronic acid group make it particularly useful in synthesizing complex organic molecules .
Properties
IUPAC Name |
(2,2-dimethyl-3,4-dihydrochromen-6-yl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO3/c1-11(2)6-5-8-7-9(12(13)14)3-4-10(8)15-11/h3-4,7,13-14H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPASKLZYFJAYSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OC(CC2)(C)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401181342 | |
Record name | B-(3,4-Dihydro-2,2-dimethyl-2H-1-benzopyran-6-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401181342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
279261-86-8 | |
Record name | B-(3,4-Dihydro-2,2-dimethyl-2H-1-benzopyran-6-yl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=279261-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(3,4-Dihydro-2,2-dimethyl-2H-1-benzopyran-6-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401181342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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